Arachidonamide
CAS No.: 85146-53-8
Cat. No.: VC0005297
Molecular Formula: C20H33NO
Molecular Weight: 303.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 85146-53-8 |
---|---|
Molecular Formula | C20H33NO |
Molecular Weight | 303.5 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- |
Standard InChI Key | BNBSCAZCQDLUDU-DOFZRALJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)N |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)N |
Appearance | Assay:>98%A solution in methyl acetate |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Arachidonamide features a 20-carbon polyunsaturated fatty acid chain with four cis double bonds at positions 5, 8, 11, and 14, terminating in a primary amide group . Its stereochemistry is critical for biological activity, as the cis configuration of the double bonds enables a bent, U-shaped conformation that facilitates interactions with lipid-binding proteins . The SMILES notation CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N
and InChIKey BNBSCAZCQDLUDU-DOFZRALJSA-N
provide precise descriptors of its structure .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 303.5 g/mol | |
Boiling Point | 462.9 ± 34.0 °C | |
LogP (Partition Coefficient) | 6.05 | |
Density | 0.9 ± 0.1 g/cm³ | |
Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C |
Synthesis and Stability
Synthetic Pathways
Arachidonamide is synthesized via the formal condensation of arachidonic acid with ammonia, yielding a primary amide . Industrial-scale production often employs carbodiimide-mediated coupling to enhance efficiency . Modifications such as methyl substitutions at bis-allylic positions (e.g., C7 or C13) have been explored to improve metabolic stability, though these alterations may reduce binding affinity for cannabinoid receptors .
Metabolic Degradation
Pharmacological Profile
Cannabinoid Receptor Interactions
Arachidonamide acts as a partial agonist at CB1 receptors, with a reported Ki of 9.6 μM in human astrocytoma cells . Its affinity is significantly weaker than anandamide (Ki = 7.8 nM for CB1) , likely due to the lack of hydrogen-bonding capacity in the amide head group .
Table 2: Comparative Pharmacokinetic Data
Parameter | Arachidonamide | Anandamide |
---|---|---|
CB1 Receptor Ki | 9.6 μM | 7.8 nM |
FAAH Hydrolysis Rate | 1.2-fold faster | Baseline |
Transport Efficiency* | 89% | 100% |
*Measured via [³H]-AEA uptake inhibition in astrocytes . |
Cellular Uptake Mechanisms
Arachidonamide is transported into cells via the same carrier-mediated mechanism as anandamide, requiring a polar head group and a folded hydrophobic tail . Competition assays reveal an IC₅₀ of 9 μM for inhibiting [³H]-anandamide uptake, suggesting overlapping substrate specificity .
Analytical Characterization
Mass Spectrometry
Collision cross-section (CCS) values predicted for arachidonamide adducts include 183.8 Ų for [M+H]⁺ and 181.9 Ų for [M-H]⁻, aiding in liquid chromatography–mass spectrometry (LC-MS) identification .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra display characteristic signals for the four cis double bonds (δ 5.3–5.4 ppm) and the amide proton (δ 6.1 ppm) .
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